molecular formula C22H19I2NO6 B11081241 methyl (2-ethoxy-6-iodo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetate

methyl (2-ethoxy-6-iodo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetate

Cat. No.: B11081241
M. Wt: 647.2 g/mol
InChI Key: ZVWMHELNXHIIDQ-CAOOACKPSA-N
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Description

METHYL 2-(2-ETHOXY-6-IODO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ethers, iodides, and oxazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-ETHOXY-6-IODO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Iodination: Introduction of iodine atoms at specific positions on the aromatic rings can be done using iodine or iodinating agents such as N-iodosuccinimide.

    Etherification: The ethoxy group can be introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the formation of the ester linkage, typically through the reaction of an acid chloride with methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-ETHOXY-6-IODO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove iodine atoms or reduce oxazole rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

METHYL 2-(2-ETHOXY-6-IODO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETATE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which METHYL 2-(2-ETHOXY-6-IODO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(2-ETHOXY-6-IODO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETATE: shares similarities with other iodinated aromatic compounds and oxazole derivatives.

Uniqueness

  • The presence of multiple iodine atoms and the oxazole ring system makes this compound unique compared to other similar compounds. These features contribute to its distinct chemical reactivity and potential applications.

Properties

Molecular Formula

C22H19I2NO6

Molecular Weight

647.2 g/mol

IUPAC Name

methyl 2-[2-ethoxy-6-iodo-4-[(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C22H19I2NO6/c1-4-29-18-9-13(7-16(24)20(18)30-11-19(26)28-3)8-17-22(27)31-21(25-17)14-6-5-12(2)15(23)10-14/h5-10H,4,11H2,1-3H3/b17-8+

InChI Key

ZVWMHELNXHIIDQ-CAOOACKPSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)I)OCC(=O)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)I)OCC(=O)OC

Origin of Product

United States

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